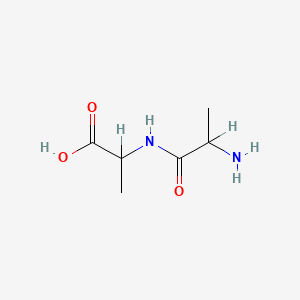

H-Ala-Ala-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862471 | |

| Record name | Alanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |

| Record name | DL-Alanyl-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC186898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Alanyl-DL-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of H-Ala-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ala-Ala-OH, chemically known as L-Alanyl-L-Alanine, is a dipeptide composed of two L-alanine residues. Its simple, well-defined structure makes it a valuable model compound in various physicochemical and biomedical studies. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological transport.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| CAS Number | 1948-31-8 | [1][2] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥98% | [1] |

Physicochemical Properties

| Property | Value | Experimental Conditions | Reference |

| Melting Point | Decomposes before melting; Tonset of melting at 535.1 K (262°C) with 2000 K/s heating rate | Fast Scanning Calorimetry (FSC) is required as the dipeptide decomposes during slow heating. | [3] |

| Solubility | 0.1 g/mL | In H₂O | [2] |

| pKa₁ (α-COOH) | 3.38 | Not specified | [4] |

| pKa₂ (α-NH₃⁺) | 8.48 | Not specified | [4] |

| logP | -3.38 | Not specified | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for peptide characterization.

Melting Point Determination (Capillary Method)

Due to the decomposition of this compound before melting under slow heating conditions, conventional melting point apparatus may not yield an accurate melting point.[3] Fast Scanning Calorimetry (FSC) is the preferred method.[3] However, for a preliminary assessment of thermal behavior, a standard capillary melting point method can be used to observe decomposition.

Protocol:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

Place the capillary tube in a melting point apparatus.[5]

-

Heat the sample at a steady rate of 10°C per minute for an initial determination.[6]

-

Observe the sample through the magnifying lens. Note the temperature at which the sample begins to discolor or char, indicating decomposition.

-

For a more precise determination of the decomposition range, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the previously noted decomposition temperature is approached.[6]

-

Record the temperature range over which decomposition occurs.

Solubility Determination

Protocol:

-

Prepare a series of vials with a known volume of the desired solvent (e.g., 1 mL of deionized water).

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to the first vial.

-

Vortex the vial for 30 seconds and sonicate for 2 minutes to aid dissolution.[7]

-

Visually inspect the solution for any undissolved particles.

-

If the sample dissolves completely, add another weighed amount (e.g., 10 mg) and repeat step 3.

-

Continue adding the dipeptide in small, known increments until the solution becomes saturated (i.e., solid particles remain undissolved).

-

The solubility is calculated as the total mass of the dissolved dipeptide divided by the volume of the solvent.

-

This procedure can be repeated with other solvents such as ethanol (B145695) or DMSO to determine solubility in different media. For peptides with a neutral overall charge, organic solvents may be necessary if solubility in water is low.[8]

¹H NMR Spectroscopy

Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[9]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.[10]

-

Integrate the signals to determine the relative number of protons for each resonance.

-

The chemical shifts of the α-protons and methyl protons of the two alanine (B10760859) residues can be used to confirm the structure.

FT-IR Spectroscopy

Protocol:

-

Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the powdered sample directly onto the ATR crystal.

-

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the amide I (C=O stretch), amide II (N-H bend and C-N stretch), O-H stretch (from the carboxylic acid), and C-H stretch can be used to identify the functional groups present in the molecule.

Mass Spectrometry

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

-

The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.09.

-

Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragment ions that confirm the peptide sequence.

Biological Context and Visualization

This compound is absorbed in the small intestine via the proton-coupled peptide transporter 1 (PepT1).[11][12] This transporter plays a crucial role in the uptake of di- and tripeptides from dietary protein digestion. The transport of this compound across the intestinal epithelium can be visualized as a multi-step process.

Caption: Intestinal transport of this compound via PepT1.

The diagram above illustrates the workflow for the characterization of this compound.

Caption: Experimental workflow for this compound characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]

- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. biobasic.com [biobasic.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. users.cs.duke.edu [users.cs.duke.edu]

- 11. Transport of amino acid aryl amides by the intestinal H+/peptide cotransport system, PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanyl-L-Alanine: A Technical Guide to its Cellular Function and Metabolic Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. While its direct signaling roles are not extensively documented, its primary biological function in cells is to serve as a stable and efficient source of L-alanine, a proteogenic amino acid with significant metabolic and signaling functions. This technical guide delineates the cellular uptake and hydrolysis of L-Alanyl-L-alanine and provides an in-depth exploration of the subsequent biological activities of L-alanine, including its impact on key cellular signaling pathways such as AMPK and mTOR, and its broader metabolic implications. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways to support further research and therapeutic development.

Introduction

L-Alanyl-L-alanine is a simple dipeptide that plays a role in various metabolic processes primarily by supplying L-alanine to the cell.[1] Its use in biochemical research and potential applications in nutrition and pharmaceuticals stem from its properties as a readily available source of L-alanine.[1][2] Understanding the cellular mechanisms governing its uptake and hydrolysis is crucial to harnessing its potential. Once intracellular, the released L-alanine integrates into a complex network of metabolic and signaling pathways that influence cellular growth, energy homeostasis, and stress responses.

Cellular Uptake and Metabolism of L-Alanyl-L-alanine

The biological effects of L-Alanyl-L-alanine are initiated by its transport into the cell and subsequent enzymatic breakdown into L-alanine.

Cellular Uptake

Dipeptides like L-Alanyl-L-alanine are typically transported into cells via peptide transporters (PepT). While specific kinetic data for L-Alanyl-L-alanine is not abundant, the general mechanism involves proton-coupled transporters. Once inside the cell, the dipeptide is rapidly hydrolyzed by cytosolic peptidases.

Intracellular Hydrolysis

Cytosolic alanyl aminopeptidases are enzymes that catalyze the release of N-terminal amino acids, with a preference for alanine (B10760859), from a variety of peptides.[3] These enzymes are responsible for the hydrolysis of L-Alanyl-L-alanine into two molecules of L-alanine.

Diagram: Cellular Processing of L-Alanyl-L-alanine

Caption: Cellular uptake and hydrolysis of L-Alanyl-L-alanine.

L-alanine Signaling Pathways

The biological functions attributed to L-Alanyl-L-alanine are largely the result of the downstream signaling and metabolic effects of L-alanine.

AMPK Pathway Activation

L-alanine has been identified as a unique activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] The activation of AMPK by L-alanine is mediated by intracellular alanine metabolism, which leads to a decrease in TCA cycle metabolites and an increase in the AMP/ATP ratio.[4][5][6]

Diagram: L-alanine Activation of the AMPK Signaling Pathway

Caption: L-alanine-mediated activation of the AMPK signaling cascade.

mTOR Signaling Pathway Modulation

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Amino acids are known activators of mTORC1.[7] L-alanine, by contributing to the intracellular amino acid pool, can influence mTORC1 activity. This is particularly relevant in the context of other signaling inputs like growth factors and cellular energy status.[8][9] Repeated administration of L-alanine has been shown to increase hippocampal mTOR signaling in mice.[10]

Diagram: L-alanine Influence on the mTOR Signaling Pathway

Caption: L-alanine's contribution to mTORC1 activation.

Metabolic Functions of L-alanine

Upon its release from L-Alanyl-L-alanine, L-alanine participates in several key metabolic pathways.

-

Protein Synthesis: As a proteogenic amino acid, L-alanine is a fundamental building block for protein synthesis.[1]

-

Gluconeogenesis: In the liver, L-alanine is a major substrate for gluconeogenesis through the glucose-alanine cycle.

-

Energy Metabolism: L-alanine can be converted to pyruvate (B1213749) via transamination, which can then enter the TCA cycle for energy production or be used for the synthesis of other biomolecules.[11]

-

Neurotransmission: L-alanine can influence neurotransmission, and studies have suggested it may have antidepressant-like effects through the modulation of glutamate (B1630785) neurotransmission.[10]

Quantitative Data

The following table summarizes key quantitative data related to L-alanine transport and its effects on cellular processes.

| Parameter | Value | Cell Type/System | Reference |

| L-alanine Transport Affinity (Kt) | High affinity is crucial for uptake in low nutrient conditions | General cellular uptake | [12][13] |

| L-alanine-induced Gene Upregulation | >1.8-fold for 66 genes (24h, 10mM L-alanine) | BRIN-BD11 pancreatic β-cells | [14] |

| L-alanine Uptake Activation Energy | 66.4 kJ/mol | Trypanosoma cruzi | [11] |

| Estimated L-alanine Transporters per Cell | ~436,000 | Trypanosoma cruzi | [11] |

Experimental Protocols

Dipeptide Transport Assay

This protocol is a general framework for measuring the uptake of dipeptides like L-Alanyl-L-alanine into cultured cells.

-

Cell Culture: Plate cells (e.g., Caco-2, HEK293) in a suitable format (e.g., 96-well plate) and grow to confluency.[15]

-

Preparation: Wash cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Uptake Initiation: Add the transport buffer containing the radiolabeled or fluorescently tagged L-Alanyl-L-alanine at various concentrations.

-

Incubation: Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

-

Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the amount of transported dipeptide in the cell lysate using liquid scintillation counting (for radiolabels) or fluorescence spectroscopy (for fluorescent tags).[16]

-

Data Analysis: Determine the transport kinetics (Vmax and Km) by plotting the uptake rate against the substrate concentration.

Diagram: Dipeptide Transport Assay Workflow

Caption: Workflow for a typical dipeptide transport assay.

Western Blot Analysis of AMPK and mTOR Signaling

This protocol outlines the steps to assess the phosphorylation status of key proteins in the AMPK and mTOR pathways following treatment with L-Alanyl-L-alanine.

-

Cell Treatment: Treat cultured cells with L-Alanyl-L-alanine at various concentrations and for different durations.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AMPK, ACC, mTOR, S6K1, and 4E-BP1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

L-Alanyl-L-alanine primarily functions as a cellular source of L-alanine. Its biological impact is therefore dictated by the multifaceted roles of L-alanine in cellular metabolism and signaling. The activation of the energy-sensing AMPK pathway and the modulation of the growth-regulating mTOR pathway are key consequences of L-alanine availability. For drug development professionals, L-Alanyl-L-alanine can be considered as a stable pro-drug for L-alanine delivery.

Future research should focus on elucidating the specific transport kinetics of L-Alanyl-L-alanine in different cell types and disease states. Furthermore, investigating whether the dipeptide itself has any direct, transient signaling roles before its hydrolysis would be a novel area of exploration. A deeper understanding of the interplay between L-alanine metabolism and major signaling hubs will continue to uncover new therapeutic opportunities.

References

- 1. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. EC 3.4.11.14 [iubmb.qmul.ac.uk]

- 4. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]

- 6. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Repeated administration of L-alanine to mice reduces behavioural despair and increases hippocampal mammalian target of rapamycin signalling: Analysis of gender and metabolic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uptake of l-Alanine and Its Distinct Roles in the Bioenergetics of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. forums.studentdoctor.net [forums.studentdoctor.net]

- 14. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

H-Ala-Ala-OH three-dimensional molecular structure

An In-depth Technical Guide to the Three-Dimensional Molecular Structure of H-Ala-Ala-OH (L-Alanyl-L-alanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three-dimensional molecular structure of the dipeptide this compound, also known as L-Alanyl-L-alanine. The document details its structural parameters, conformational analysis, and the experimental methodologies used for its determination.

Introduction

This compound is a simple dipeptide composed of two L-alanine residues linked by a peptide bond.[1] Its defined structure and conformational flexibility make it an excellent model system for studying the fundamental principles of peptide and protein structure. Understanding the three-dimensional arrangement of this compound is crucial for various fields, including structural biology, drug design, and material science, as it provides insights into peptide folding, stability, and molecular interactions.

Molecular Structure and Conformation

The three-dimensional structure of this compound has been determined experimentally, primarily through X-ray crystallography. The solid-state structure reveals specific conformations dictated by the planarity of the peptide bond and the rotational freedom around the single bonds of the peptide backbone.

Key Structural Parameters

The precise bond lengths, bond angles, and torsion angles define the geometry of this compound. While the full crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 749865, a summary of typical bond lengths and angles for the constituent amino acid, L-alanine, provides a foundational understanding.[1]

Table 1: Typical Bond Lengths in L-alanine Residues

| Bond | Average Length (Å) |

| Cα - C' | 1.525 |

| C' - O | 1.250 |

| C' - N | 1.330 |

| N - Cα | 1.458 |

| Cα - Cβ | 1.521 |

| N - H | 1.040 |

| Cα - Hα | 1.090 |

Note: These are generalized values and can vary slightly in the dipeptide structure due to molecular environment and interactions.

Table 2: Typical Bond Angles in L-alanine Residues

| Angle | Average Angle (°) |

| Cα - C' - O | 117.0 |

| Cα - C' - N | 116.0 |

| O - C' - N | 125.0 |

| C' - N - Cα | 121.0 |

| N - Cα - C' | 111.0 |

| N - Cα - Cβ | 110.0 |

| C' - Cα - Cβ | 110.0 |

Note: These are generalized values and are subject to variation within the this compound molecule.

Conformational Analysis and Torsion Angles

The conformation of a peptide is largely defined by the torsion angles (also known as dihedral angles) of its backbone. The key torsion angles are Phi (Φ), Psi (Ψ), and Omega (ω).

-

Phi (Φ): The angle of rotation around the N-Cα bond.

-

Psi (Ψ): The angle of rotation around the Cα-C' bond.

-

Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar, adopting either a trans (~180°) or, less commonly, a cis (~0°) conformation. For this compound, the trans conformation is sterically favored.

The combination of Φ and Ψ angles determines the overall fold of the peptide backbone and is visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions for these angles. For a simple dipeptide like this compound, these angles are influenced by intramolecular hydrogen bonding and crystal packing forces in the solid state. In solution, a broader range of conformations may exist in equilibrium.

Table 3: Torsion Angles for this compound (Illustrative)

| Torsion Angle | Definition | Typical Value (°) |

| Φ (Phi) | C'i-1-Ni-Cαi-C'i | Varies |

| Ψ (Psi) | Ni-Cαi-C'i-Ni+1 | Varies |

| ω (Omega) | Cαi-C'i-Ni+1-Cαi+1 | ~180 (trans) |

Note: Specific values for Φ and Ψ for the crystal structure can be obtained from the CCDC deposition.

Experimental Determination of the 3D Structure

The three-dimensional structure of this compound is primarily determined using X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

X-ray Crystallography

X-ray crystallography provides a high-resolution static picture of the molecule in its crystalline form. The process involves several key steps:

-

Crystallization: Growing well-ordered single crystals of this compound is the first and often most challenging step. This is typically achieved by slowly evaporating a solvent from a saturated solution of the dipeptide.

-

X-ray Diffraction: The crystal is mounted and exposed to a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots.

-

Data Collection and Processing: The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined to best fit the experimental data.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic nature. For a dipeptide like this compound, the following steps are typically involved:

-

Sample Preparation: The dipeptide is dissolved in a suitable solvent, often water with a small amount of D₂O for the lock signal. The concentration needs to be high enough for good signal-to-noise.

-

1D and 2D NMR Data Acquisition: A series of NMR experiments are performed.

-

1D ¹H NMR: Provides initial information about the chemical environment of the protons.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (J-coupling), helping to assign protons within each alanine (B10760859) residue.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, confirming the assignments for each residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the 3D structure.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.

-

Structure Calculation: The distance restraints from NOESY data, along with any dihedral angle restraints derived from coupling constants (using the Karplus equation), are used as input for molecular dynamics or distance geometry algorithms to calculate a family of structures consistent with the experimental data.

-

Structure Refinement and Validation: The calculated structures are refined and validated to ensure they are stereochemically reasonable and fit the experimental data well.

Biological Relevance and Interactions

This compound is not known to be a signaling molecule itself, but it serves as a substrate for various transporters and enzymes. Its transport across cell membranes is an important biological process. For instance, L-alanyl-L-alanine is absorbed by human intestinal Caco-2 cells through a proton/amino acid symport mechanism.[2] This transport is driven by the proton electrochemical gradient across the cell membrane.

Conclusion

The three-dimensional structure of this compound is well-characterized, providing a fundamental model for understanding peptide conformation. Experimental techniques like X-ray crystallography and NMR spectroscopy have been instrumental in elucidating its solid-state and solution structures, respectively. The detailed structural parameters, including bond lengths, bond angles, and torsion angles, offer a precise geometric description. While not a signaling molecule, its interaction with cellular transport systems highlights its biological relevance. This in-depth knowledge of this compound's structure is invaluable for researchers in the fields of biochemistry, drug development, and materials science.

References

The Dipeptide Ala-Ala: A Technical Guide to its Natural Occurrence, Analysis, and Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide alanyl-alanine (Ala-Ala) is a fundamental biomolecule with diverse natural occurrences and stereoisomeric forms. While its presence as a structural component of proteins is well-established, the existence and functional significance of free Ala-Ala in various organisms are areas of growing interest. This technical guide provides a comprehensive overview of the natural occurrence of Ala-Ala, detailed experimental protocols for its extraction and quantification, and an exploration of its potential, though currently speculative, roles in cellular signaling. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and related fields who are investigating the biology of small peptides.

Natural Occurrence of the Dipeptide Ala-Ala

The natural occurrence of the dipeptide Ala-Ala has been reported in a variety of organisms, from bacteria to plants. It exists in different stereoisomeric forms, with L-Ala-L-Ala being the most common enantiomer found in proteins. Other forms, such as D-Ala-L-Ala and D-Ala-D-Ala, are primarily associated with the peptidoglycan cell walls of bacteria. The free form of L-Ala-L-Ala has been identified in several species, suggesting roles beyond being a simple building block of proteins.

| Organism/System | Dipeptide Form | Location/Context | Reference(s) |

| General | L-Alanyl-L-alanine | Constituent of proteins and polypeptides | [Generic protein structure knowledge] |

| Arabidopsis thaliana (Thale Cress) | L-Alanyl-L-alanine | Metabolite | [Metabolomic studies of A. thaliana] |

| Mycoplasma genitalium | L-Alanyl-L-alanine | Metabolite | [Metabolomic data for M. genitalium] |

| Phaseolus vulgaris (Common Bean) | DL-Alanyl-DL-alanine | Seed metabolome | [Metabolomic analyses of P. vulgaris seeds] |

| Bacteria (general) | D-Alanyl-D-alanine | Precursor in peptidoglycan biosynthesis | [Bacterial cell wall synthesis literature] |

| Trypanosoma brucei | Alanyl-alanyl-alanine (tripeptide) | Metabolite | [Metabolomic data for T. brucei] |

Note: While the presence of free Ala-Ala has been documented, specific quantitative data on its concentration in various tissues and biofluids is scarce in publicly available literature. The concentrations of free dipeptides are generally low and can fluctuate based on the metabolic state of the organism.

Experimental Protocols for the Analysis of Ala-Ala

The accurate detection and quantification of the free Ala-Ala dipeptide in biological samples require robust and sensitive analytical methods. The following sections detail generalized protocols for the extraction and analysis of Ala-Ala from plant and bacterial sources, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

The initial step in Ala-Ala analysis is its efficient extraction from the complex biological matrix while minimizing degradation and contamination.

-

Harvesting and Quenching: Harvest fresh plant tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Add a pre-chilled extraction solvent to the powdered tissue. A common solvent for small polar metabolites is a mixture of methanol, chloroform, and water (e.g., in a 12:5:3 v/v/v ratio). The use of 66.7% ethanol (B145695) has also been shown to be effective for peptide extraction.

-

Incubation and Centrifugation: Vortex the mixture vigorously and incubate on ice. Subsequently, centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Phase Separation (for Methanol/Chloroform/Water): If using a multiphasic solvent system, the supernatant will separate into a polar (upper), non-polar (lower), and a protein/debris interphase. Carefully collect the upper polar phase, which contains the dipeptides.

-

Drying and Reconstitution: Dry the collected supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 0.1% formic acid in water for LC-MS).

-

Cell Harvesting: Pellet bacterial cells from culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

-

Cell Lysis: Resuspend the cell pellet in a cold extraction solvent. For intracellular metabolites, efficient cell lysis is crucial. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles in the presence of the extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).

-

Protein Precipitation and Clarification: The organic solvent in the extraction mixture will precipitate proteins. Centrifuge at high speed to pellet the precipitated proteins and cell debris.

-

Supernatant Collection and Preparation: Carefully collect the supernatant containing the small metabolites. The supernatant can be directly analyzed or dried and reconstituted as described for plant extracts.

A Technical Guide to Alanyl-Alanine (H-Ala-Ala-OH) for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide Alanyl-Alanine (H-Ala-Ala-OH), a molecule of significant interest in various scientific and pharmaceutical research fields. Comprising two alanine (B10760859) amino acid residues linked by a peptide bond, Alanyl-Alanine exists in several stereoisomeric forms, each with distinct properties and biological relevance. This document details the physicochemical properties, biological roles, and experimental applications of the L-Alanyl-L-alanine, D-Alanyl-D-alanine, and DL-Alanyl-DL-alanine isomers.

Physicochemical Data

The fundamental physicochemical properties of the Alanyl-Alanine isomers are summarized below. While sharing the same molecular formula and weight, their stereochemistry leads to different CAS registry numbers.

| Property | L-Alanyl-L-alanine | D-Alanyl-D-alanine | DL-Alanyl-DL-alanine |

| CAS Number | 1948-31-8[1][2][3][4][5] | 923-16-0[6] | 2867-20-1[7][8] |

| Molecular Formula | C6H12N2O3[2][4][5] | C6H12N2O3[6] | C6H12N2O3[7][8] |

| Molecular Weight | 160.17 g/mol [2][4][9][10] | 160.17 g/mol [6][11] | 160.1711 g/mol [8] |

| Appearance | White crystalline powder[1][5] | White to off-white powder[6] | White to off-white powder[7] |

| Solubility | Soluble in water[5] | Soluble in water[6] | Soluble in water[7] |

Biological Significance and Applications

The different stereoisomers of Alanyl-Alanine have distinct roles and applications in scientific research and drug development.

L-Alanyl-L-alanine is a nonpolar dipeptide that is absorbed by human intestinal Caco-2 cells.[9] It is frequently utilized as a model dipeptide in physicochemical studies, such as investigating the effects of pH on conformation.[1] In the pharmaceutical industry, it serves as a crucial intermediate in the multi-step synthesis of various drugs.[2]

D-Alanyl-D-alanine is a key component in the biosynthesis of peptidoglycan, which forms the cell walls of many bacteria.[6][12] The terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor is the target for vancomycin-group antibiotics.[12] These antibiotics bind to this terminus, thereby inhibiting the cross-linking of the bacterial cell wall and leading to cell death.[12] This makes D-Ala-D-Ala a critical subject of study in the development of novel antibacterial agents.

DL-Alanyl-DL-alanine is a mixture of the D- and L-isomers. It is used in biochemical research and has been explored as a potential nutritional supplement due to its role in protein synthesis and metabolism.[7] Its applications extend to the food industry as a flavor enhancer and in the chemical industry for the synthesis of various products.[13]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are outlines of key experimental methodologies related to Alanyl-Alanine.

Physicochemical Characterization of L-Alanyl-L-alanine

A common experimental approach to study the physicochemical properties of L-Alanyl-L-alanine involves spectroscopic and titrimetric methods to determine its conformational changes in response to pH.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of L-Alanyl-L-alanine at various concentrations.

-

pH Titration: Perform acid-base titrations to determine the pKa values of the amino and carboxyl groups.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Use 1H and 13C NMR to observe changes in chemical shifts of the protons and carbons as a function of pH, providing insights into the protonation state and conformational changes.

-

Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the dipeptide and its changes with pH.

-

-

Data Analysis: Correlate the spectroscopic data with the titration curves to build a comprehensive model of the pH-dependent conformational behavior of L-Alanyl-L-alanine.

Inhibition of Bacterial Cell Wall Synthesis by Vancomycin (B549263)

This experimental workflow outlines the investigation of vancomycin's inhibitory action on bacterial cell wall synthesis, which targets the D-alanyl-D-alanine terminus.

Methodology:

-

Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Preparation of Cell Wall Precursors: Isolate the peptidoglycan precursors containing the D-alanyl-D-alanine terminus from the bacterial cells.

-

In Vitro Transpeptidation Assay:

-

Set up a reaction mixture containing the isolated cell wall precursors and the transpeptidase enzyme responsible for cross-linking.

-

Add varying concentrations of vancomycin to different reaction tubes.

-

Incubate the reactions to allow for the cross-linking process.

-

-

Analysis of Inhibition:

-

Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the cross-linked and un-cross-linked peptidoglycan products.

-

Determine the IC50 value of vancomycin by plotting the percentage of inhibition against the antibiotic concentration.

-

Signaling Pathways and Workflows

The following diagrams illustrate key processes involving Alanyl-Alanine.

References

- 1. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]

- 6. CAS 923-16-0: D-Alanyl-D-alanine | CymitQuimica [cymitquimica.com]

- 7. CAS 2867-20-1: DL-Alanyl-DL-alanine | CymitQuimica [cymitquimica.com]

- 8. DL-Alanine, N-DL-alanyl- [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. All You Need to Know About DL-Alanine [ahb-global.com]

The Thermal Fortitude of L-Alanyl-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the dipeptide L-Alanyl-L-alanine. Understanding the thermal behavior of peptides is critical in the pharmaceutical industry for determining appropriate storage conditions, manufacturing processes, and predicting shelf-life. This document synthesizes available data on L-Alanyl-L-alanine and related compounds to offer a detailed perspective on its thermal properties, degradation pathways, and the analytical techniques used for their characterization.

Physicochemical Properties and Thermal Stability Overview

L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. Its thermal stability is a key parameter influencing its application in drug development and other scientific research. The melting point of L-Alanyl-L-alanine is reported to be in the range of 280-285 °C[1]. Thermal degradation is expected to occur at or near this temperature.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for L-Alanyl-L-alanine are not extensively detailed in publicly available literature, the thermal behavior of its constituent amino acid, L-alanine, and other dipeptides provides valuable insights into its expected degradation profile.

Table 1: Summary of Thermal Properties of L-Alanyl-L-alanine

| Property | Value | Source |

| Melting Point | 280-285 °C | [1] |

| Onset of Decomposition (TGA) | Not explicitly reported for L-Alanyl-L-alanine. L-alanine shows significant weight loss starting around 226 °C. | [2] |

| Thermal Events (DSC) | A strong endothermic peak corresponding to melting and decomposition is expected around 280-285 °C. | Inferred from melting point data |

Thermal Degradation Profile

The thermal degradation of peptides is a complex process that can involve various chemical reactions, including peptide bond cleavage, cyclization, and side-chain reactions.

Expected Degradation Pathways

Based on studies of similar dipeptides, the primary thermal degradation pathways for L-Alanyl-L-alanine are expected to be:

-

Cyclization: Formation of the cyclic dipeptide 2,5-diketopiperazine (specifically, cyclo(Ala-Ala)). This is a common thermal degradation route for dipeptides[3].

-

Peptide Bond Cleavage: Scission of the amide bond to yield the constituent amino acid, L-alanine, or its derivatives.

-

Decarboxylation and Deamination: Loss of carbon dioxide and ammonia (B1221849) from the parent molecule or its fragments. The thermal decomposition of L-alanine is known to produce ammonia[4].

Table 2: Potential Thermal Degradation Products of L-Alanyl-L-alanine

| Degradation Product | Chemical Formula | Formation Pathway |

| Cyclo(Ala-Ala) (a diketopiperazine) | C6H10N2O2 | Intramolecular cyclization |

| L-Alanine | C3H7NO2 | Peptide bond cleavage |

| Ammonia | NH3 | Deamination of alanine (B10760859) residues |

| Carbon Dioxide | CO2 | Decarboxylation |

| Various smaller organic fragments | - | Further fragmentation of larger products |

Below is a diagram illustrating the potential primary degradation pathways of L-Alanyl-L-alanine.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation profile of L-Alanyl-L-alanine, a combination of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of L-Alanyl-L-alanine powder into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss.

The following diagram illustrates the typical workflow for a TGA experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of L-Alanyl-L-alanine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks. The peak temperature corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

The logical flow of a DSC experiment is depicted in the diagram below.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a substance. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (typically 0.1-1 mg) of L-Alanyl-L-alanine into a pyrolysis sample tube or onto a filament.

-

Pyrolysis: Rapidly heat the sample to a set temperature (e.g., 300-600 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with spectral libraries.

The following diagram outlines the logical relationship between the components of a Py-GC-MS analysis.

References

- 1. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of H-Ala-Ala-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and experimental insights for researchers in chemistry, biochemistry, and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two alanine (B10760859) residues. The chemical shifts are influenced by the peptide bond and the terminal amino and carboxyl groups.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| α-H (N-terminal) | ~4.1 | Quartet | ~7.2 |

| β-CH₃ (N-terminal) | ~1.4 | Doublet | ~7.2 |

| α-H (C-terminal) | ~4.4 | Quartet | ~7.2 |

| β-CH₃ (C-terminal) | ~1.3 | Doublet | ~7.2 |

| Amide N-H | ~8.1 | Doublet | ~7.5 |

| Amine N-H₂ | Broad singlet | - | - |

| Carboxyl O-H | Broad singlet | - | - |

Note: Chemical shifts can vary depending on the solvent, concentration, and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the dipeptide.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) - Peptide | ~173 |

| Carbonyl (C=O) - Carboxyl | ~176 |

| α-C (N-terminal) | ~50 |

| β-C (N-terminal) | ~17 |

| α-C (C-terminal) | ~51 |

| β-C (C-terminal) | ~18 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

A typical experimental protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (NH and OH). D₂O is commonly used for peptides, which will result in the exchange of labile protons with deuterium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the amide, carboxylic acid, and amine functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Hydrogen-bonded OH |

| N-H Stretch (Amine & Amide) | 3400 - 3200 | Strong, Broad | Overlaps with O-H stretch |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium | Methyl C-H bonds |

| C=O Stretch (Amide I) | ~1650 | Strong | Amide carbonyl |

| N-H Bend (Amide II) | ~1540 | Strong | Amide N-H bending and C-N stretching |

| C=O Stretch (Carboxylic Acid) | ~1720 | Strong | Carboxyl carbonyl (protonated form) |

| C-O Stretch / O-H Bend | 1450 - 1200 | Medium | Carboxylic acid |

Note: The appearance of the spectrum can be influenced by the sample preparation method (e.g., KBr pellet, ATR). The zwitterionic form in the solid state will show a strong, broad absorption for the ammonium (B1175870) (NH₃⁺) group and a carboxylate (COO⁻) absorption around 1600-1550 cm⁻¹.[1][2]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using Attenuated Total Reflectance (ATR).

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis.

Mass Spectral Data

The molecular weight of this compound is 160.17 g/mol .[1] In mass spectrometry, the molecule is typically observed as a protonated molecular ion [M+H]⁺.

| Ion | m/z (calculated) | m/z (observed) | Description |

| [M+H]⁺ | 161.0921 | ~161.1 | Protonated molecular ion |

| [M+Na]⁺ | 183.0740 | ~183.1 | Sodium adduct |

| Fragment 1 | 90.0550 | ~90.1 | [Ala+H]⁺ (from cleavage of the peptide bond) |

| Fragment 2 | 72.0444 | ~72.0 | Immonium ion of Alanine |

Note: The observed m/z values and the fragmentation pattern can vary depending on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing peptides.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent mixture compatible with ESI, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid helps in the protonation of the analyte.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, ions are formed and transferred into the mass analyzer.

-

Acquire the mass spectrum in positive ion mode to observe protonated species.

-

For structural analysis, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

References

The Strategic Role of H-Ala-Ala-OH in Peptide Synthesis and Quantitative Proteomics: A Technical Guide

For Immediate Release

A-108, Block A, Shanghai, China – December 10, 2025 – In the intricate landscape of peptide science, the dipeptide H-Ala-Ala-OH (L-Alanyl-L-alanine) emerges as a fundamental building block and a critical tool. This technical guide provides an in-depth analysis of the role of this compound in both the synthetic construction of peptides and its application as a standard in the precise quantification of proteins through proteomic workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile dipeptide in their work.

Core Properties and Significance of this compound

This compound, a simple dipeptide composed of two L-alanine residues, possesses a unique set of properties that make it valuable in both chemical and biological research. Its non-polar nature and well-defined structure contribute to its utility in various applications.[1] In peptide synthesis, it serves as a straightforward building block, while in proteomics, its stability and predictable behavior in mass spectrometry make it an excellent internal standard.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₃ | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| CAS Number | 1948-31-8 | [4] |

| Appearance | White to off-white powder | [4] |

| Purity (Typical) | ≥ 98% (HPLC) | [5] |

| Storage Conditions | 0 - 8 °C | [4] |

This compound in Peptide Synthesis

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. This compound can be incorporated into larger peptide chains or synthesized itself as a model for peptide bond formation. The primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

The Imperative of Protecting Groups

Directly reacting two amino acids to form a dipeptide like this compound without protecting groups is ill-advised. The presence of both an amine and a carboxylic acid group on each amino acid leads to a statistical mixture of products, including homo-dipeptides (Ala-Ala, Leu-Leu) and isomeric dipeptides (Ala-Leu, Leu-Ala), resulting in a low yield of the desired product.[2] To achieve a specific sequence, protecting groups for the N-terminus (e.g., Fmoc or Boc) and C-terminus (e.g., as a methyl ester) are essential to control the reactivity and ensure the formation of the correct peptide bond.[2][6]

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS, pioneered by Bruce Merrifield, is the most common method for synthesizing peptides.[7][8] The process involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding amino acids.

References

- 1. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Use of Synthetic Standard Peptides in Standardized Digests to Evaluate Both Sample and Instrument Suitability in Proteomics - Journal of Proteome Research - Figshare [acs.figshare.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Large-Scale Targeted Proteomics Using Internal Standard Triggered-Parallel Reaction Monitoring (IS-PRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide L-Alanyl-L-Alanine: A Comprehensive Technical Guide on its Discovery, History, and Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanine (Ala-Ala) is a dipeptide composed of two L-alanine residues linked by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, this simple dipeptide has been a subject of scientific inquiry for over a century. Its significance extends from being a model compound in early studies of peptide chemistry to its crucial role in bacterial cell wall biosynthesis and its modern applications in drug delivery and pharmaceutical development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key research findings related to L-Alanyl-L-alanine, tailored for professionals in the scientific and pharmaceutical fields.

Physicochemical Properties

L-Alanyl-L-alanine is a white crystalline powder with a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol .[1] It is soluble in water and stable under normal conditions, though incompatible with strong oxidizing agents.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H12N2O3 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 1948-31-8 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 280-285 °C | [2] |

| logP | -3.3 | [1] |

| pKa | 3.16 (predicted) | [2] |

Historical Perspective and Discovery

The story of L-Alanyl-L-alanine is intrinsically linked to the birth of peptide chemistry. While the amino acid L-alanine was first synthesized in 1850 by Adolph Strecker, the concept and synthesis of peptides came later.[3] The seminal work of Hermann Emil Fischer in the early 20th century laid the foundation for peptide science.[3] In 1901, Fischer and Fourneau reported the synthesis of the first dipeptide, glycyl-glycine.[4] Following this breakthrough, Fischer and his contemporaries synthesized numerous other dipeptides, including those of alanine (B10760859), to elucidate the nature of the peptide bond and the structure of proteins.[3][5]

A significant advancement in chemical peptide synthesis came in 1932 with Max Bergmann and Leonidas Zervas's introduction of the benzyloxycarbonyl (Cbz) protecting group, which allowed for a more controlled and stepwise synthesis of peptides. This was followed by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, a revolutionary technique that automated and simplified peptide synthesis, making peptides like L-Alanyl-L-alanine readily accessible for research.

Synthesis of L-Alanyl-L-Alanine

The synthesis of L-Alanyl-L-alanine can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Modern chemical synthesis of L-Alanyl-L-alanine is predominantly carried out using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

| Parameter | Expected Value | Notes |

| Crude Yield | > 85% | Based on the initial loading of the first amino acid on the resin.[6] |

| Crude Purity (by HPLC) | > 70% | Highly dependent on the efficiency of coupling and deprotection steps.[6] |

| Final Purity (post-HPLC) | > 98% | Achievable with standard purification protocols.[6] |

This protocol is for a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-L-Ala-OH

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Rink Amide resin (or similar)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling:

-

Repeat the Fmoc deprotection step.

-

Couple the second Fmoc-L-Ala-OH using the same activation and coupling procedure as in step 3.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude L-Alanyl-L-alanine can then be purified by reverse-phase HPLC.

Enzymatic Synthesis

L-Alanyl-L-alanine is a key component of the peptidoglycan cross-bridge in the cell wall of certain bacteria, such as Enterococcus faecalis. The enzymatic pathway for its synthesis has been elucidated and involves two main enzymes: alanyl-tRNA synthetase and specific ligases (BppA1 and BppA2).

This protocol is based on the in vitro reconstitution of the E. faecalis pathway.

Materials:

-

Purified alanyl-tRNA synthetase

-

Purified BppA1 and BppA2 ligases

-

UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala (UDP-MurNAc-pentapeptide)

-

L-alanine

-

tRNA

-

ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Charging of tRNA: Incubate L-alanine, tRNA, ATP, and alanyl-tRNA synthetase to produce Ala-tRNA.

-

First Alanine Addition: Add the UDP-MurNAc-pentapeptide and BppA1 ligase to the reaction mixture. BppA1 will transfer an alanine residue from Ala-tRNA to the ε-amino group of the lysine (B10760008) in the pentapeptide.

-

Second Alanine Addition: Introduce BppA2 ligase to the mixture. BppA2 catalyzes the addition of a second alanine from Ala-tRNA to the first alanine, forming the L-Alanyl-L-alanine side chain.

-

Analysis: The final product, UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys(Nε-L-Ala-L-Ala)-D-Ala-D-Ala, can be analyzed and purified using techniques such as HPLC and mass spectrometry.

Role in Drug Development and Research

L-Alanyl-L-alanine serves multiple functions in modern research and drug development.

Pharmaceutical Intermediate

Due to its well-defined structure and high purity, L-Alanyl-L-alanine is a valuable pharmaceutical intermediate.[7] It can be incorporated into larger therapeutic peptides or used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides.[7]

Peptide Transporter Research

A significant area of research for L-Alanyl-L-alanine is its interaction with peptide transporters, particularly PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides from the diet in the small intestine and their reabsorption in the kidneys.

The transport of L-Alanyl-L-alanine by PEPT1 is a proton-coupled active transport process. This mechanism is of great interest to drug development professionals as it can be exploited to enhance the oral bioavailability of poorly absorbed drugs by creating dipeptide prodrugs.

| Transporter | Substrate/Inhibitor | K_m / K_i (µM) | Cell Line | Reference |

| PEPT1 | L-Phenylalanyl-Ψ[CS-N]-L-alanine (probe) | 275 ± 32 | PEPT1-overexpressing HeLa cells | [8] |

| PEPT1 | Glycylsarcosine (inhibited by Tri-DAP) | - | Caco2-BBE cells | [9] |

| PEPT1 | Glycylglycine | 1640 (at pH 6.0) | Xenopus oocytes | [10] |

| PEPT2 | Valacyclovir | 220 | rPEPT2-expressing cells |

While the direct downstream signaling effects of L-Alanyl-L-alanine transport are still an area of active investigation, it is known that the influx of dipeptides via PEPT1 can alter the intracellular amino acid pool, which in turn can influence cellular metabolism and signaling pathways. For instance, the transport of dipeptides has been shown to trans-stimulate the uptake of other amino acids through different transport systems.

Conclusion

From its conceptual origins in the pioneering work of Emil Fischer to its current role as a tool in drug delivery and a key molecule in bacterial physiology, L-Alanyl-L-alanine has had a rich and varied history in scientific research. Its simple, well-defined structure has made it an ideal model for studying the fundamentals of peptide chemistry, while its biological roles continue to provide avenues for new research and therapeutic applications. This guide has provided a comprehensive overview of the discovery, synthesis, and research of L-Alanyl-L-alanine, offering a valuable resource for researchers and professionals in the field. Further investigations into its potential signaling roles and the development of novel prodrugs based on its structure are promising areas for future exploration.

References

- 1. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanyl-L-alanine | 1948-31-8 [chemicalbook.com]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. thyroid.org [thyroid.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide on the Zwitterionic Form and pKa Values of H-Ala-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic nature of the dipeptide H-Ala-Ala-OH (Alanylalanine) and the acid dissociation constants (pKa) of its ionizable groups. This document details the structural representation, quantitative physicochemical data, and the experimental methodologies used for their determination, tailored for professionals in research and drug development.

The Zwitterionic Form of this compound

In aqueous solutions near physiological pH, amino acids and peptides exist predominantly as zwitterions, or dipolar ions. In the case of this compound, the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-). This dual ionic character is fundamental to the peptide's solubility, interaction with other molecules, and its behavior in biological systems.

The equilibrium between the different ionization states of this compound is pH-dependent. The zwitterionic form is the major species at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Quantitative Data: pKa Values

The pKa values represent the pH at which 50% of the specific ionizable group is deprotonated. For this compound, there are two primary pKa values: pKa1 for the C-terminal carboxylic acid group and pKa2 for the N-terminal amino group. While direct experimental values for this compound can vary slightly based on experimental conditions, the following table provides a comparison with the constituent amino acid, Alanine, and a longer peptide, Tetra-alanine, to illustrate the trends.

| Compound | pKa1 (-COOH) | pKa2 (-NH3+) |

| Alanine | 2.34[1][2] | 9.69[1][2] |

| This compound | ~3.3 | ~8.1 |

| H-Ala-Ala-Ala-Ala-OH | 3.42[3][4] | 7.94[3][4] |

Note: The pKa values for this compound are estimated based on the trend observed from Alanine to Tetra-alanine. The pKa of the carboxylic acid group increases, and the pKa of the amino group decreases with peptide chain elongation.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding and predicting the behavior of peptides in various environments. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods for this purpose.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the peptide as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Methodology:

-

Preparation of the Sample Solution:

-

A precise amount of this compound is dissolved in deionized water to a known concentration (e.g., 10 mM).

-

An inert electrolyte (e.g., 0.1 M KCl) is added to maintain a constant ionic strength.

-

-

Titration Procedure:

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

For the determination of pKa1, the solution is first acidified with a standard HCl solution to approximately pH 1.5.

-